

Synthesis of Isotopically Labeled D-Ribose 1,5-Diphosphate: Application Notes and Protocols

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Compound of Interest

Compound Name: *D-Ribose 1,5-diphosphate*

Cat. No.: *B228489*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of isotopically labeled **D-Ribose 1,5-diphosphate**. This crucial metabolite plays a significant role in cellular metabolism, particularly in the regulation of glycolysis. The ability to produce its isotopically labeled form is essential for metabolic flux analysis, drug discovery, and a deeper understanding of biochemical pathways.

Introduction

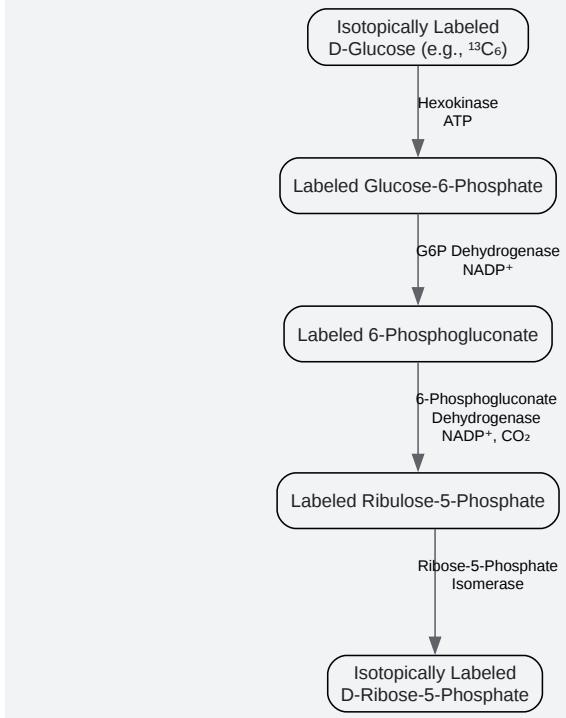
D-Ribose 1,5-diphosphate (R-1,5-P₂), also known as ribose-1,5-bisphosphate, is a key allosteric activator of phosphofructokinase (PFK), a rate-limiting enzyme in the glycolytic pathway.^{[1][2]} By activating PFK, R-1,5-P₂ enhances the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, thereby stimulating glycolysis.^[1] Its synthesis and regulatory functions are of significant interest in metabolic research and for the development of therapeutic agents targeting metabolic disorders.

The protocols outlined below describe a chemo-enzymatic approach for the synthesis of isotopically labeled **D-Ribose 1,5-diphosphate**, starting from commercially available isotopically labeled precursors.

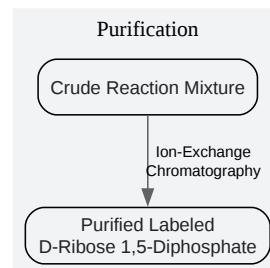
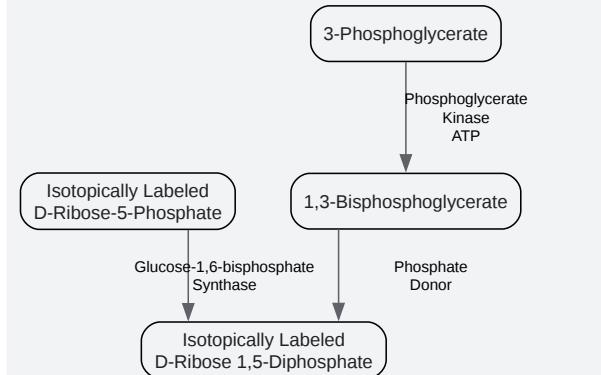
Chemo-Enzymatic Synthesis Workflow

The synthesis of isotopically labeled **D-Ribose 1,5-diphosphate** can be achieved through a multi-step process involving the initial enzymatic synthesis of isotopically labeled D-ribose-5-phosphate (R-5-P), followed by a final enzymatic phosphorylation to yield the desired product.

Step 1: Synthesis of Isotopically Labeled D-Ribose-5-Phosphate



Step 2: Synthesis of Isotopically Labeled D-Ribose 1,5-Diphosphate

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Caption: Workflow for the synthesis of isotopically labeled **D-Ribose 1,5-diphosphate**.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Isotopically Labeled D-Ribose-5-Phosphate (R-5-P)

This protocol is adapted from established methods for the synthesis of ribose phosphates.

Materials:

- Isotopically labeled D-Glucose (e.g., $^{13}\text{C}_6$ -D-Glucose)
- ATP (Adenosine triphosphate)
- NADP^+ (Nicotinamide adenine dinucleotide phosphate)
- Hexokinase
- Glucose-6-phosphate dehydrogenase
- 6-Phosphogluconate dehydrogenase
- Ribose-5-phosphate isomerase
- Tris-HCl buffer (pH 7.5)
- MgCl_2

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer, MgCl_2 , NADP^+ , and ATP.
- Add the isotopically labeled D-Glucose to the reaction mixture.
- Initiate the reaction by adding Hexokinase and Glucose-6-phosphate dehydrogenase.
- Incubate the mixture, monitoring the conversion of NADP^+ to NADPH spectrophotometrically.

- After completion of the initial reactions, add 6-Phosphogluconate dehydrogenase and Ribose-5-phosphate isomerase.
- Continue incubation until the reaction reaches completion, as determined by the cessation of NADPH production.
- The resulting solution contains isotopically labeled D-Ribose-5-Phosphate. This can be purified or used directly in the next step. A yield of over 70% can be expected for the synthesis of ribose-5-phosphate from 6-phosphogluconate.

Protocol 2: Enzymatic Synthesis of Isotopically Labeled D-Ribose 1,5-Diphosphate (R-1,5-P2)

This protocol utilizes glucose-1,6-bisphosphate synthase, which has been shown to catalyze the synthesis of R-1,5-P2 from R-5-P.[\[2\]](#)

Materials:

- Isotopically labeled D-Ribose-5-Phosphate (from Protocol 1)
- 3-Phosphoglycerate
- ATP
- Phosphoglycerate kinase
- Glucose-1,6-bisphosphate synthase
- HEPES buffer (pH 7.2)
- $MgCl_2$

Procedure:

- In a reaction vessel, combine HEPES buffer, $MgCl_2$, ATP, and 3-Phosphoglycerate.
- Add Phosphoglycerate kinase to generate 1,3-Bisphosphoglycerate, which will serve as the phosphate donor.

- To this mixture, add the solution containing isotopically labeled D-Ribose-5-Phosphate.
- Initiate the final phosphorylation step by adding Glucose-1,6-bisphosphate synthase.
- Incubate the reaction mixture. The progress of the reaction can be monitored by measuring the depletion of the phosphate donor or the formation of the product using analytical techniques such as HPLC or mass spectrometry.
- Upon completion, the reaction mixture contains isotopically labeled **D-Ribose 1,5-Diphosphate**.

Protocol 3: Purification of Isotopically Labeled D-Ribose 1,5-Diphosphate

Purification of the final product can be achieved using ion-exchange chromatography.[\[3\]](#)

Materials:

- DEAE-Sepharose Fast Flow resin (or similar anion exchange resin)
- Triethylammonium bicarbonate (TEAB) buffer gradient (e.g., 0.05 M to 1 M)
- Freeze-dryer

Procedure:

- Equilibrate a DEAE-Sepharose column with low concentration TEAB buffer.
- Load the crude reaction mixture onto the column.
- Wash the column with the equilibration buffer to remove unbound impurities.
- Elute the bound **D-Ribose 1,5-Diphosphate** using a linear gradient of increasing TEAB concentration.
- Collect fractions and analyze for the presence of the product using a suitable assay (e.g., phosphate assay or HPLC).

- Pool the fractions containing the purified product.
- Remove the volatile TEAB buffer by repeated freeze-drying.
- The final product is the purified, isotopically labeled **D-Ribose 1,5-Diphosphate**.

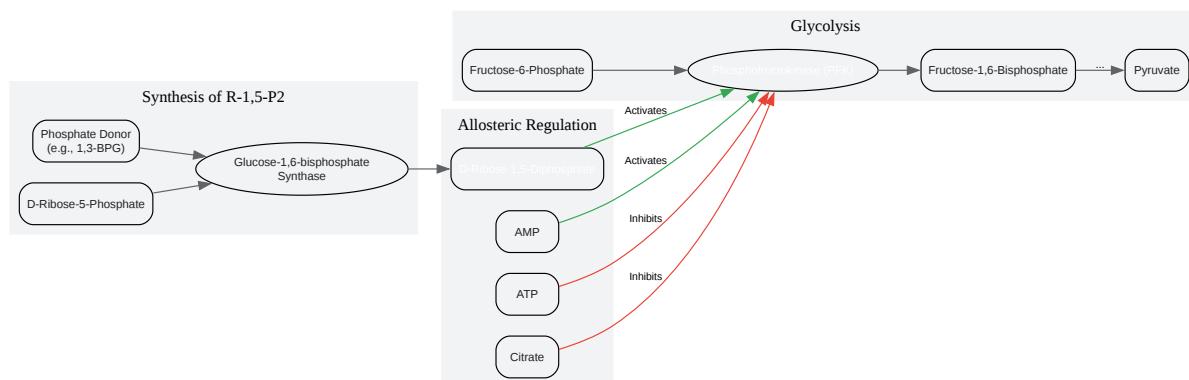
Quantitative Data

The following table summarizes expected yields and purity for the synthesis of **D-Ribose 1,5-diphosphate** and its precursors based on literature values for similar enzymatic syntheses. The actual yields for the isotopically labeled compound may vary.

Step	Product	Starting Material	Expected Yield/Purity	Reference
Protocol 1	D-Ribose-5-Phosphate	6-Phosphogluconate	~72% yield, 90% purity	
Precursor Synthesis	α -D-ribofuranosyl 1-phosphate	Inosine	>95% purity	[4]
Protocol 2 (Target Synthesis)	D-Ribose 1,5-Diphosphate	D-Ribose-5-Phosphate	Yields for the direct synthesis are not well-documented but are expected to be comparable to similar enzymatic phosphorylation reactions.	
Isotopic Labeling (Phosphate)	^{18}O -labeled phosphates	$^{18}\text{O}_2$ -phosphoramidites	>95% ^{18}O -enrichment	[5]

Signaling and Metabolic Pathway

D-Ribose 1,5-diphosphate is a key regulator of glycolysis through its allosteric activation of phosphofructokinase (PFK). This activation is synergistic with AMP and relieves the inhibition of PFK by ATP and citrate.[\[1\]](#)



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Caption: Regulation of Glycolysis by **D-Ribose 1,5-diphosphate**.

Conclusion

The chemo-enzymatic synthesis of isotopically labeled **D-Ribose 1,5-diphosphate** provides a powerful tool for metabolic research. The protocols outlined in this document, based on established enzymatic reactions, offer a viable pathway to produce this important molecule. Further optimization of reaction conditions and purification strategies will be crucial for obtaining high yields and purity of the labeled product. The use of such labeled compounds will undoubtedly contribute to a more profound understanding of the regulation of central carbon metabolism and its implications in health and disease.

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